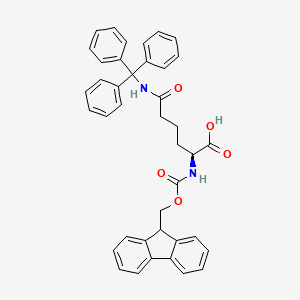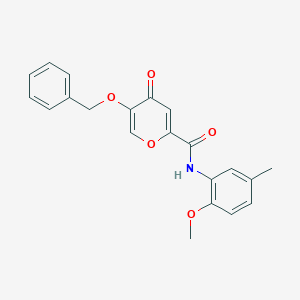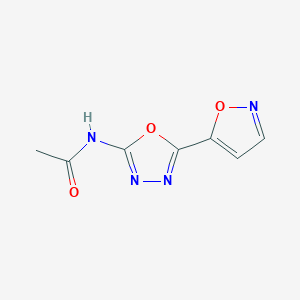![molecular formula C18H16N6O2S B2500563 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903520-58-0](/img/structure/B2500563.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound known for its complex structure and intriguing pharmacological properties. With the amalgamation of several heterocyclic frameworks, it demonstrates a diverse range of chemical reactivity and potential biomedical applications. This compound has garnered interest due to its structural uniqueness and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized using a multi-step process involving the formation of key intermediates. The initial step typically involves the preparation of 2-methyl-4-oxothieno[2,3-d]pyrimidine via a cyclization reaction. Subsequently, the ethyl side chain is introduced through alkylation. The next critical step involves the formation of the 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety using a click chemistry approach, where azide-alkyne cycloaddition is employed under copper-catalyzed conditions.
Industrial Production Methods: Industrial synthesis may utilize flow chemistry techniques to enhance the efficiency and yield of the reaction. High-pressure reactors and continuous flow systems can be employed to optimize the reaction conditions, ensuring scalability and consistency in the production of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution The thieno[2,3-d]pyrimidine core can be oxidized to introduce sulfone functionalities, while reduction can yield the corresponding dihydropyrimidine derivatives
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used for oxidation reactions Reduction reactions typically employ reagents such as sodium borohydride or lithium aluminium hydride
Major Products: Major products include sulfone derivatives, dihydropyrimidines, and substituted phenyl or triazole analogs
Scientific Research Applications
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is explored for various applications in:
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Inhibiting specific enzymes or receptors, showcasing antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various conditions due to its bioactive scaffold.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or photostable dyes.
Mechanism of Action
The mechanism involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrimidine and triazole rings are crucial for the interaction with biological macromolecules, often forming hydrogen bonds and hydrophobic interactions. Pathways involved could include inhibition of specific signaling proteins or metabolic enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, such as thienopyrimidines and triazolopyrimidines, N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its hybrid structure combining multiple pharmacophores. Other similar compounds include:
Thienopyrimidines
Triazolopyrimidines
Pyrimidinyl triazoles
These compounds share some structural elements but differ in their overall architecture and, consequently, their reactivity and biological activity.
There you go! Anything specific you would like to dig deeper into?
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJXIYNHUWOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)







![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)


![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B2500503.png)
